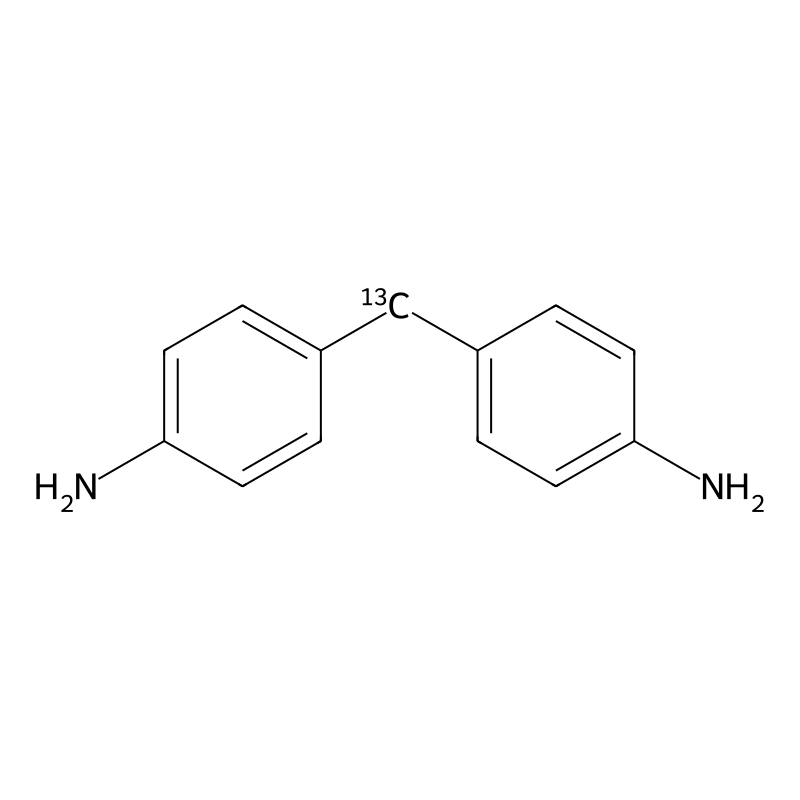4,4'-Methylene-13C-dianiline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
4,4'-Methylene-13C-dianiline, commonly referred to as 4,4'-methylenedianiline, is an organic compound with the chemical formula . It appears as a colorless solid, though commercial samples may exhibit yellow or brown hues due to impurities or oxidation. This compound is primarily synthesized for industrial applications, especially as a precursor in the production of polyurethanes and other polymer materials .
The primary reaction for synthesizing 4,4'-methylene-13C-dianiline involves the condensation of aniline with formaldehyde in the presence of hydrochloric acid. This reaction can be described in several steps:
- Formation of N-Hydroxymethyl aniline: Aniline reacts with formaldehyde to produce N-hydroxymethyl aniline.
- Dehydration: In acidic conditions, N-hydroxymethyl aniline loses water to form N-methylidene anilinium.
- Formation of 4,4'-Methylene-dianiline: The N-methylidene anilinium further reacts with another molecule of aniline to yield 4,4'-methylene-13C-dianiline .
This process can lead to various side products depending on reaction conditions and the presence of catalysts.
4,4'-Methylene-13C-dianiline is recognized for its potential biological activity. It is classified as a suspected carcinogen by the US National Institute for Occupational Safety and Health due to its structural similarity to other known carcinogens. Prolonged exposure may lead to adverse health effects, including liver damage and potential carcinogenicity . The compound has been shown to undergo metabolic activation that may result in DNA damage in certain biological systems .
The industrial synthesis of 4,4'-methylene-13C-dianiline typically employs the following methods:
- Condensation Reaction: The most prevalent method involves reacting aniline with formaldehyde under acidic conditions (usually hydrochloric acid) to facilitate the formation of the desired compound .
- Hydrogenation: This method can convert 4,4'-methylene-13C-dianiline into other useful derivatives such as 4,4-diaminodicyclohexylmethane, which is also valuable in polymer chemistry .
Uniqueness of 4,4'-Methylene-13C-dianiline
What sets 4,4'-methylene-13C-dianiline apart from these similar compounds is its specific application in polyurethane synthesis and its potential health risks associated with exposure. Its unique reactivity profile makes it particularly valuable in industrial applications while also necessitating careful handling due to its suspected carcinogenic properties .
Research indicates that 4,4'-methylene-13C-dianiline interacts with various environmental factors. In atmospheric studies, it primarily exists as particulate matter and undergoes degradation through reactions with hydroxyl radicals. The estimated half-life for this reaction is approximately 1.6 hours . In aquatic environments, it tends to bind with sediments and undergo biodegradation within days .
XLogP3
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard








